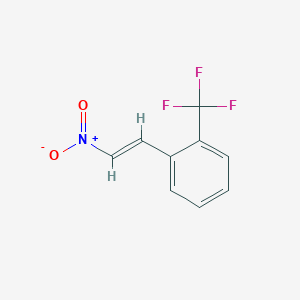

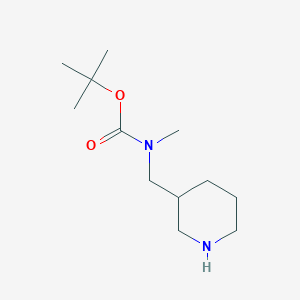

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a chemical compound synthesized through various chemical processes. It serves as a key intermediate in the production of several biologically active compounds and pharmaceutical drugs.

Synthesis Analysis

- The synthesis of related compounds often involves multiple steps, including acylation, sulfonation, substitution, and other specific reactions depending on the desired final product. For instance, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% (Wang et al., 2015).

Molecular Structure Analysis

- Molecular structures of such compounds are usually characterized by spectroscopic methods like LCMS, NMR (1H, 13C), and IR. Single crystal XRD data also plays a crucial role in confirming the structure, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

- These compounds often undergo various chemical reactions, including condensation, nucleophilic substitution, and reduction. For example, tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

科学的研究の応用

Synthesis and Structural Analysis

Key Intermediate in Vandetanib Synthesis : Tert-butyl methyl(piperidin-3-ylmethyl)carbamate has been utilized in the synthesis of key intermediates for Vandetanib, a medication used in cancer treatment. A study by Wang et al. (2015) discusses the synthesis process involving acylation, sulfonation, and substitution, highlighting its importance in medicinal chemistry (Wang, Wenhui, Tang, & Xu, 2015).

NMR and Crystal Studies for Derivatives : Shanthi et al. (2020) conducted a study on the synthesis of biopertinent intermediates related to piperidin-4-ones, including tert-butyl carbazates. Their work includes NMR spectroscopy and single crystal X-ray diffraction techniques, contributing to our understanding of the molecular structure and behavior of these compounds (Shanthi, Rajeswari, Kumar, Vidhyasagar, & Pillai, 2020).

Chemical Reactions and Configurations

Synthesis of Stereoisomeric Piperidines : Research by Unkovskii et al. (1973) involved synthesizing cis and trans isomers of tert-butyl methyl(piperidin-3-ylmethyl)carbamate derivatives to study the interrelationship between structure and reactivity in these stereoisomeric piperidines. The study offers insights into the influence of molecular configuration on chemical properties (Unkovskii, Sokolova, Malina, & Romanova, 1973).

Lithiation Reactions : A study by Smith et al. (2013) examined the lithiation of derivatives including tert-butyl methyl(piperidin-3-ylmethyl)carbamate. This research is significant for understanding regioselective reactions in synthetic chemistry, impacting the development of pharmaceuticals and other complex molecules (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Applications in Drug Synthesis

Intermediate in Anticancer Drug Synthesis : Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, starting from a compound related to tert-butyl methyl(piperidin-3-ylmethyl)carbamate. This highlights its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Nociceptin Antagonists Synthesis : Jona et al. (2009) developed an efficient method for the synthesis of a tert-butyl methyl(piperidin-3-ylmethyl)carbamate derivative, crucial for the synthesis of nociceptin antagonists. This underscores its significance in the field of neurology and pain management (Jona et al., 2009).

Safety and Hazards

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

特性

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZPRFQKDGVCLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629569 |

Source

|

| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate | |

CAS RN |

169750-76-9 |

Source

|

| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)